(4-Aminobutyl)(benzyloxy)amine dihydrochloride

Description

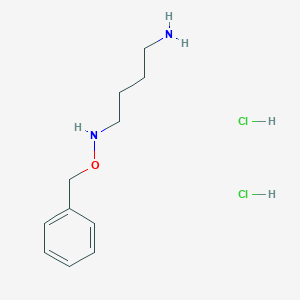

Structure

3D Structure of Parent

Properties

IUPAC Name |

N'-phenylmethoxybutane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O.2ClH/c12-8-4-5-9-13-14-10-11-6-2-1-3-7-11;;/h1-3,6-7,13H,4-5,8-10,12H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBBRIZZKQWCJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CONCCCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminobutyl)(benzyloxy)amine dihydrochloride typically involves the reaction of 4-aminobutylamine with benzyl chloride in the presence of a suitable base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

Reactants: 4-aminobutylamine and benzyl chloride.

Base: A suitable base such as sodium hydroxide or potassium carbonate.

Solvent: An organic solvent like dichloromethane or ethanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Hydrochloric Acid: Added to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

(4-Aminobutyl)(benzyloxy)amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine and benzyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted amines and benzyl derivatives .

Scientific Research Applications

Pharmaceutical Development

(4-Aminobutyl)(benzyloxy)amine dihydrochloride is primarily explored for its potential as a pharmacological agent . Preliminary studies indicate its role as a renin inhibitor , which could be beneficial in treating hypertension and related cardiovascular diseases. Additionally, compounds with similar structures have shown neuroprotective effects, suggesting that this compound may also possess similar properties.

This compound has been investigated for its interaction with various biological targets, particularly in the context of cancer therapy. Notably, it may inhibit the transcriptional activity of TCF4/β-catenin complexes by modulating interactions with CREB-binding protein (CBP), which is crucial in cellular growth and differentiation.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | MV4-11 (Acute Myeloid Leukemia) | 0.81 | Inhibition of ENL-dependent transcription |

| Study 2 | MOLM-13 (Acute Myeloid Leukemia) | 8.20 | Induction of apoptosis via Wnt pathway modulation |

| Study 3 | Jurkat (T-cell leukemia) | 9.15 | Cytotoxicity through receptor interaction |

Acute Myeloid Leukemia Treatment

In studies focusing on acute myeloid leukemia, this compound demonstrated significant cytotoxic effects against MV4-11 and MOLM-13 cell lines. The compound's ability to inhibit ENL-dependent transcription was highlighted as a promising therapeutic mechanism.

Wnt Pathway Modulation

Research has shown that this compound interferes with the Wnt signaling pathway, inhibiting the transcriptional activation mediated by β-catenin and CBP complexes. This suggests its potential application in treating cancers characterized by aberrant Wnt signaling.

Mechanism of Action

The mechanism of action of (4-Aminobutyl)(benzyloxy)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

- Structural Flexibility : The target compound’s combination of a flexible butyl chain and benzyloxy group distinguishes it from rigid cyclic analogues (e.g., MS049) and simpler linear amines (e.g., putrescine).

- Solubility-Bioactivity Balance : Dihydrochloride salts generally improve water solubility, critical for drug delivery, but the benzyloxy group may offset this by increasing lipophilicity.

- Diverse Applications : From food safety (biogenic amines) to neurological drug development (MS049), structural variations dictate functional roles.

Biological Activity

(4-Aminobutyl)(benzyloxy)amine dihydrochloride, a compound with potential therapeutic applications, has garnered interest in biological research due to its structural properties and biological activity. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 84627-29-2

- Molecular Formula : C₁₁H₁₄Cl₂N₂O

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in cell signaling pathways. Notably, it has been studied for its effects on the Wnt signaling pathway, which is crucial in cellular growth and differentiation.

- Wnt Pathway Interaction : The compound may inhibit the transcriptional activity of TCF4/β-catenin complexes by affecting CREB-binding protein (CBP) interactions, potentially leading to anti-cancer effects .

- Antitumor Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | MV4-11 (AML) | 0.81 | Inhibition of ENL-dependent transcription |

| Study 2 | MOLM-13 (AML) | 8.20 | Induction of apoptosis via Wnt pathway modulation |

| Study 3 | Jurkat (T-cell leukemia) | 9.15 | Cytotoxicity through receptor interaction |

Case Studies

- Acute Myeloid Leukemia (AML) : In a study focused on AML treatment, this compound was shown to significantly reduce cell viability in MV4-11 and MOLM-13 cell lines. The compound's ability to inhibit ENL-dependent transcription was highlighted as a promising mechanism for therapeutic intervention .

- Wnt Pathway Modulation : The compound's interference with the Wnt signaling pathway was demonstrated in vitro, where it inhibited the transcriptional activation mediated by β-catenin and CBP complexes. This suggests a potential application in treating cancers characterized by aberrant Wnt signaling .

Pharmacological Effects

The pharmacokinetics of this compound indicate favorable metabolic stability, which is critical for its efficacy as a therapeutic agent. Studies suggest that modifications to its structure could enhance its bioavailability and reduce metabolic degradation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Aminobutyl)(benzyloxy)amine dihydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves a two-step procedure: (1) coupling of a benzyloxy-containing precursor with a 4-aminobutyl moiety, followed by (2) dihydrochloride salt formation under acidic conditions . Optimization strategies include:

- Stoichiometric control : Maintain a 1:1 molar ratio of benzyloxy and aminobutyl intermediates to minimize side products.

- Temperature modulation : Conduct the coupling step at 0–4°C to reduce epimerization or degradation .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the dihydrochloride salt .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure to confirm bond angles and salt formation .

- Quantitative NMR (qNMR) : Use ethyl paraben as an internal standard to assess purity (>98%) by integrating unique proton signals (e.g., benzyloxy aromatic protons at δ 7.2–7.5 ppm) .

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid to quantify impurities (<2%) .

Advanced Research Questions

Q. What methodologies are employed to study the enzyme inhibitory activity of this compound in biochemical assays?

- Methodological Answer :

- Kinetic assays : Monitor trypsin or urokinase inhibition using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) in pH 7.4 buffer at 37°C. Calculate IC₅₀ values via dose-response curves .

- Cellular assays : Treat cancer cell lines (e.g., HeLa) with 1–100 µM compound for 48 hours. Assess proliferation via MTT assay and apoptosis via Annexin V staining .

- Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with enzyme active sites .

Q. How should researchers address discrepancies in reported physicochemical properties or bioactivity data for this compound?

- Methodological Answer :

- Cross-validation : Compare melting points (e.g., >300°C for similar dihydrochloride salts) and solubility profiles across multiple solvents (e.g., water, DMSO) .

- Batch analysis : Re-synthesize the compound using alternative routes (e.g., microwave-assisted synthesis) to rule out method-dependent impurities .

- Meta-analysis : Aggregate data from peer-reviewed studies (avoiding non-academic sources like BenchChem) to identify consensus values for logP, pKa, and IC₅₀ .

Q. What strategies are recommended for improving the stability of this compound in aqueous solutions during long-term experiments?

- Methodological Answer :

- Lyophilization : Prepare stock solutions in deionized water, lyophilize, and store at -80°C to prevent hydrolysis .

- pH control : Adjust solutions to pH 4–5 (using 0.1 M HCl) to stabilize the dihydrochloride form and reduce amine oxidation .

- Inert atmosphere : Store solutions under argon or nitrogen to minimize degradation from atmospheric CO₂ or oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.